molecular formula C21H26N2O4S B2556346 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide CAS No. 921990-50-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2556346
CAS No.: 921990-50-3
M. Wt: 402.51
InChI Key: WFQYMHXTAVZHKA-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a substituted benzene ring and a sulfonamide group. This compound’s structural complexity arises from its tetracyclic framework, which includes a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine system and a 2,4-dimethylbenzenesulfonamide substituent.

Crystallographic studies using SHELX software have confirmed its three-dimensional conformation, with the sulfonamide group adopting a planar geometry due to resonance stabilization, while the oxazepine ring exhibits slight puckering . The ethyl and dimethyl substituents contribute to steric effects, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-6-23-17-9-8-16(12-18(17)27-13-21(4,5)20(23)24)22-28(25,26)19-10-7-14(2)11-15(19)3/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQYMHXTAVZHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure and unique chemical properties suggest a variety of biological activities that warrant detailed investigation. This article explores the biological activity of this compound based on available research findings.

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth: Studies have shown that certain sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound's structure may enhance its binding affinity to bacterial enzymes involved in folate synthesis.
  • Mechanism of Action: The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels and subsequently impairs bacterial growth and replication.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Cytokine Modulation: Some studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Clinical Relevance: These properties could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Sulfonamide Derivatives:
    • A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antibacterial efficacy against resistant strains of bacteria. The findings indicated that modifications to the sulfonamide moiety significantly affected their antimicrobial potency .
  • In Vivo Studies:
    • In vivo models assessing the anti-inflammatory effects showed that certain derivatives reduced edema in rat paw models when administered at specific dosages .
  • Toxicity Assessments:
    • Toxicological evaluations revealed that while some derivatives exhibited promising biological activities, they also presented cytotoxic effects at higher concentrations. This necessitates careful dose optimization in therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Modifications in Analogous Compounds

Compound ID Modification Site Substituent Change Key Impact
Target Position 5 Ethyl Enhanced lipophilicity
Compound 1 Position 5 Methyl Reduced steric bulk
Compound 7 Sulfonamide 4-Nitrobenzenesulfonamide Increased electron-withdrawing effects

Spectroscopic Comparisons (NMR Profiling)

Comparative NMR studies reveal distinct chemical shifts in regions sensitive to substituent changes. For instance:

  • Region A (positions 39–44) : In the target compound, protons in this region exhibit upfield shifts (δ = 1.2–1.5 ppm) due to shielding by the ethyl group, whereas Compound 1 shows downfield shifts (δ = 1.6–1.8 ppm) .
  • Region B (positions 29–36) : The 2,4-dimethylbenzenesulfonamide group induces deshielding (δ = 7.3–7.6 ppm), contrasting with Compound 7’s nitro-substituted analogue (δ = 8.1–8.3 ppm) due to stronger electron withdrawal .

Table 2: Selected NMR Chemical Shifts (δ, ppm)

Proton Region Target Compound Compound 1 Compound 7
39–44 1.2–1.5 1.6–1.8 1.3–1.6
29–36 7.3–7.6 7.1–7.4 8.1–8.3

Crystallographic and Reactivity Comparisons

The target compound’s crystallographic refinement using SHELXL highlights a bond length of 1.45 Å for the sulfonamide S–N bond, consistent with resonance delocalization.

Functional Group Lumping and Property Predictions

The lumping strategy groups compounds with shared structural motifs (e.g., sulfonamide-tethered heterocycles) to predict reactivity or environmental behavior. The target compound’s sulfonamide and oxazepine moieties align it with surrogates undergoing similar oxidation pathways in kinetic models, though its ethyl group may slow degradation compared to methyl analogues .

Research Implications and Limitations

While structural and spectroscopic comparisons provide insights into substituent effects, gaps persist in:

  • Biological activity data: Limited studies on receptor binding or enzymatic inhibition.
  • Thermodynamic properties : Melting points, solubility, and partition coefficients remain uncharacterized.

Further crystallographic refinements (e.g., high-pressure XRD) and computational modeling (DFT) are recommended to explore conformational flexibility and electronic profiles.

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